molecular formula C22H44O B12626951 2-Nonyltridecanal CAS No. 922163-79-9

2-Nonyltridecanal

Cat. No.: B12626951
CAS No.: 922163-79-9
M. Wt: 324.6 g/mol
InChI Key: SXJZIUKTSPPFMN-UHFFFAOYSA-N
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Description

2-Nonyltridecanal is an organic compound with the molecular formula C22H44O. It is an aldehyde, characterized by a long carbon chain with a terminal aldehyde group. The structure of this compound includes 22 carbon atoms, 44 hydrogen atoms, and one oxygen atom. This compound is often used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .

Chemical Reactions Analysis

Types of Reactions

2-Nonyltridecanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), alcohols (ROH)

Major Products Formed

    Oxidation: 2-Nonyltridecanoic acid

    Reduction: 2-Nonyltridecanol

    Substitution: Imines, acetals

Scientific Research Applications

2-Nonyltridecanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long carbon chain and terminal aldehyde group, which confer specific chemical reactivity and physical properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

922163-79-9

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

2-nonyltridecanal

InChI

InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

SXJZIUKTSPPFMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCC)C=O

Origin of Product

United States

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